2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bis(tert-butoxycarbonyl)amino group enhances the compound’s stability and solubility, making it a valuable intermediate in various synthetic processes.
Preparation Methods
The synthesis of 2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group.
Introduction of the bis(tert-butoxycarbonyl)amino group: This step involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used, but often include various substituted pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar core structure but lacks the bis(tert-butoxycarbonyl)amino group, resulting in different chemical properties and biological activities.
Pyrido[2,3-d]pyrimidin-7-one: This derivative has a similar core but differs in the position of functional groups, leading to variations in reactivity and applications.
Pyrimidino[4,5-d][1,3]oxazine:
The uniqueness of this compound lies in its specific functional groups, which confer enhanced stability, solubility, and versatility in synthetic applications .
Properties
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6/c1-17(2,3)27-15(25)22(16(26)28-18(4,5)6)14-19-9-10-7-8-11(13(23)24)20-12(10)21-14/h7-9H,1-6H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBJBLZZOMXWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C2C=CC(=NC2=N1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.